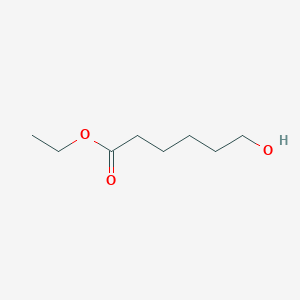

Ethyl 6-hydroxyhexanoate

Overview

Description

Ethyl 6-hydroxyhexanoate (C₈H₁₆O₃, molecular weight 160.21 g/mol) is a bifunctional ester featuring a terminal hydroxyl group and an ethyl ester moiety. It is synthesized via acid-catalyzed transesterification of ε-caprolactone with ethanol or via enzymatic methods . Key physical properties include a density of 0.985 g/mL at 25°C, boiling point of 127–128°C at 12 mmHg, and solubility in water (15,120 mg/L at 25°C) . Applications span polymer chemistry (e.g., biodegradable polyesters via enzymatic copolymerization ) and organic synthesis (e.g., prodrugs, triflates, and fragrances like ethyl 6-acetoxyhexanoate) .

Preparation Methods

Acid-Catalyzed Transesterification of ε-Caprolactone

The predominant synthesis route for ethyl 6-hydroxyhexanoate involves the ring-opening transesterification of ε-caprolactone, a cyclic ester derived from adipic acid. This method is favored for its simplicity, scalability, and high yield.

Reaction Mechanism and Catalysis

The reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the lactone’s carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Ethanol then attacks this carbon, leading to ring opening and formation of this compound (Figure 1). The mechanism avoids polymerization by using stoichiometric ethanol, ensuring the reaction terminates at the monomeric ester stage .

Key Catalytic Role :

-

Sulfuric acid (0.5–1.0 mol% relative to ε-caprolactone) accelerates the reaction without promoting side reactions like oligomerization .

-

Elevated temperatures (reflux at ~78°C) further drive the equilibrium toward ester formation.

Reaction Conditions and Optimization

Optimal parameters for maximizing yield and minimizing side products are summarized in Table 1.

Table 1: Reaction Parameters for ε-Caprolactone Transesterification

Yield : 85% after purification .

Workup and Purification Techniques

Post-reaction, the mixture is neutralized with sodium bicarbonate to deactivate the acid catalyst. The crude product is extracted with dichloromethane, washed with brine, and dried over anhydrous magnesium sulfate. Rotary evaporation removes solvents, and fractional distillation under reduced pressure (bp 120–125°C at 15 mmHg) isolates this compound .

Yield and Analytical Characterization

Yield : 85% (typical for laboratory-scale synthesis) .

Characterization Data :

-

¹H NMR (CDCl₃, 400 MHz): δ 4.12 (q, 2H, J = 7.1 Hz, -COOCH₂CH₃), 3.63 (t, 2H, J = 6.4 Hz, -CH₂OH), 2.32 (t, 2H, J = 7.5 Hz, -COOCH₂), 1.55–1.25 (m, 8H, aliphatic chain) .

-

IR (neat) : 3440 cm⁻¹ (O-H stretch), 1735 cm⁻¹ (ester C=O) .

-

GC-MS : Purity >98% (retention time: 8.2 min; m/z = 160 [M⁺ - H₂O]) .

Alternative Synthetic Routes and Limitations

While the transesterification method dominates current protocols, alternative approaches face notable challenges:

Direct Esterification of 6-Hydroxyhexanoic Acid

Theoretically, 6-hydroxyhexanoic acid could be esterified with ethanol under acid catalysis. However, this method is impractical due to:

-

Low Availability : 6-Hydroxyhexanoic acid is less commercially accessible than ε-caprolactone.

-

Side Reactions : Intramolecular cyclization to reform ε-caprolactone competes with esterification, reducing yield.

Enzymatic Transesterification

Lipase-catalyzed reactions (e.g., using Candida antarctica lipase B) have been explored for eco-friendly synthesis. However, these methods:

-

Require anhydrous conditions and extended reaction times (>24 hours).

Industrial Scalability and Process Considerations

The transesterification route is adaptable to industrial production with modifications:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Catalyst Recycling : Sulfuric acid can be neutralized and regenerated, minimizing waste.

-

Byproduct Management : Excess ethanol is distilled and reused, improving cost efficiency.

Table 2: Comparison of Laboratory vs. Industrial-Scale Synthesis

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (round-bottom) | Continuous flow |

| Catalyst Loading | 0.5–1.0 mol% | 0.3–0.7 mol% (optimized) |

| Purification | Fractional distillation | Short-path distillation |

| Annual Capacity | 10–100 g | 1–10 metric tons |

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-hydroxyhexanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 6-oxohexanoic acid.

Reduction: It can be reduced to form 6-hydroxyhexanol.

Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium ethoxide can be employed for substitution reactions.

Major Products Formed:

Oxidation: 6-oxohexanoic acid.

Reduction: 6-hydroxyhexanol.

Substitution: Various ethyl-substituted hexanoates.

Scientific Research Applications

Key Properties:

- Molecular Weight : 160.21 g/mol

- Solubility : Very soluble in water (14.0 mg/ml)

- Log P : 1.09 to 2.33, indicating moderate lipophilicity

- Bioavailability Score : 0.55, suggesting good absorption potential

Chemistry

Ethyl 6-hydroxyhexanoate is utilized in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures. This application is significant for developing drug delivery systems that enhance bioavailability and therapeutic efficacy .

Biology

In biological research, this compound is used to prepare cross-reactive carbohydrate determinants (CCDs) for in vitro allergy diagnosis. CCDs are essential tools for identifying allergenic responses in patients and can help in developing targeted therapies.

Medicine

This compound serves as a precursor for synthesizing pharmaceutical intermediates. Its derivatives have shown promise in drug formulations aimed at improving the pharmacokinetics of active pharmaceutical ingredients.

Industrial Applications

The compound is employed in producing alkyl triflates and other industrial chemicals, which are crucial for various synthetic pathways in organic chemistry . Additionally, it has potential uses in biocatalysis for polymer synthesis due to its ability to undergo transesterification reactions facilitated by enzymes like lipases .

Case Study 1: Enzymatic Co-Polymerization

A study demonstrated the enzymatic co-polymerization of this compound with trans-2,5-dihydroxy-3-pentenoic acid methyl ester using Candida antarctica lipase B. This process resulted in new polyester materials with functional groups that can be further modified, showcasing the compound's utility in producing biocompatible materials for biomedical applications .

Case Study 2: Antiviral Activity

While ethyl 3-hydroxyhexanoate (a related compound) has been studied for its antiviral properties against Coxsackievirus B (CVB), the insights from such studies highlight the potential biological activities of similar compounds like this compound. Research indicates that structural analogs may exhibit significant antiviral effects, suggesting avenues for future exploration in antiviral drug development .

Mechanism of Action

The mechanism of action of ethyl 6-hydroxyhexanoate involves its role as a reagent in various chemical reactions. Its hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester group can undergo hydrolysis and transesterification. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl 6-Hydroxyhexanoate

- Molecular Formula : C₇H₁₄O₃; molecular weight 146.19 g/mol .

- Synthesis: Likely via transesterification of ε-caprolactone with methanol, analogous to ethyl ester synthesis.

- Applications : Less commonly reported than ethyl ester. Its smaller methyl group may reduce steric hindrance, favoring reactions requiring nucleophilic attack at the ester carbonyl.

- Key Difference : Lower molecular weight and shorter alkyl chain may enhance volatility but reduce hydrophobicity compared to ethyl ester.

tert-Butyl 6-Hydroxyhexanoate

- Structure : Features a bulky tert-butyl group (C₇H₁₄O₃; molecular weight 174.23 g/mol).

- Synthesis: Incorporates tert-butanol in esterification reactions. The tert-butyl group provides steric protection, enhancing stability against hydrolysis .

- Applications: Used in multi-step syntheses requiring selective reactivity, such as phosphorylcholine derivatives for immunological studies .

- Key Difference : Superior stability under acidic/basic conditions compared to ethyl and methyl esters due to hindered ester cleavage.

Undecyl 6-Hydroxyhexanoate

- Structure : Long-chain ester (C₁₇H₃₄O₃; molecular weight 286.45 g/mol) .

- Synthesis: Derived from undecyl alcohol and 6-hydroxyhexanoic acid.

- Applications: Used in lipid nanoparticle formulations and oxidation studies (e.g., conversion to 6-oxohexanoate via PCC) .

- Key Difference : The long alkyl chain increases hydrophobicity, making it suitable for lipid-based systems, unlike shorter-chain analogues.

Functional and Reactivity Comparisons

Polymerization Potential

- Insight : Ethyl ester’s balance of reactivity and stability makes it preferred for enzymatic copolymerization, whereas tert-butyl’s steric bulk may hinder enzyme-substrate interactions.

Ester Reactivity in Acetylation

- This compound: Efficiently acetylated under mild conditions (acetic anhydride, NaHCO₃) to yield ethyl 6-acetoxyhexanoate (Berryflor) in >70% yield .

- tert-Butyl 6-hydroxyhexanoate: Likely requires harsher conditions for acetylation due to steric shielding of the hydroxyl group.

Hydrolysis Susceptibility

Biological Activity

Ethyl 6-hydroxyhexanoate (CAS No. 5299-60-5) is a compound that has garnered attention in various fields, particularly in biochemistry and polymer chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, enzymatic applications, and potential health implications.

This compound has the molecular formula and a molecular weight of 160.21 g/mol. It is characterized by the following properties:

- Boiling Point : Not available

- Solubility : Very soluble in water (14.0 mg/ml)

- Log P (octanol-water partition coefficient) : 1.09 to 2.33, indicating moderate lipophilicity

- Bioavailability Score : 0.55, suggesting good absorption potential .

Synthesis and Applications

This compound can be synthesized through various methods, including enzymatic processes. One notable study utilized Candida antarctica lipase B for the co-polymerization of this compound with trans-2,5-dihydroxy-3-pentenoic acid methyl ester, resulting in new polyester materials with functional groups that can be further modified . This enzymatic approach highlights the compound's utility in producing biocompatible materials.

Enzymatic Reactions

Research indicates that this compound can serve as a substrate for various enzymes, particularly lipases. Its structure allows it to participate in transesterification reactions, making it valuable in biocatalysis for polymer synthesis. The compound's hydroxyl group enhances its reactivity and compatibility with different catalytic systems .

Toxicological Studies

In terms of safety, this compound has not been classified as harmful by ingestion based on current studies. There is a lack of corroborating evidence from animal or human studies indicating significant toxicity at common exposure levels . This suggests that while it is advisable to handle it with care due to its chemical nature, it does not pose severe health risks under normal conditions.

Case Studies

- Polymer Synthesis : A study demonstrated the successful use of this compound in creating new polyesters through enzymatic polymerization. The resulting materials exhibited functional properties suitable for biomedical applications .

- Biocompatibility Assessments : Another case highlighted its potential as a biocompatible compound when used in polymer formulations aimed at drug delivery systems. The incorporation of this compound into polymer backbones showed promising results in terms of stability and release profiles .

Summary of Research Findings

Q & A

Basic Questions

Q. What are the primary synthetic routes for ethyl 6-hydroxyhexanoate in laboratory settings?

this compound can be synthesized via two main methods:

- Hydrolysis of ε-caprolactone : A two-step process involving the hydrolysis of ε-caprolactone followed by esterification with ethanol. This method is scalable and yields high purity .

- Borane reduction : Carboxylic acids (e.g., adipic acid monoethyl ester) are selectively reduced using borane (BH₃) in tetrahydrofuran (THF) at low temperatures (0–25°C), achieving yields >85%. This method preserves functional groups like esters and nitriles during reduction .

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR spectroscopy : Proton NMR (¹H-NMR) in CDCl₃ reveals characteristic peaks: δ 1.27 (triplet, -CH₃), δ 4.17 (quartet, OCH₂), δ 3.53 (triplet, HOCH₂), and δ 2.28 (triplet, CH₂(C=O)O) .

- IR spectroscopy : Peaks at 3150–3750 cm⁻¹ (-OH stretch) and 1745 cm⁻¹ (ester C=O stretch) confirm functional groups .

- Refractometry : A refractive index of n²⁰/D 1.437 validates purity .

Q. What are the key applications of this compound in polymer chemistry?

The compound serves as a monomer for synthesizing biodegradable polyesters:

- Poly(ε-caprolactone) derivatives : Enzymatic copolymerization with diphenylmethyl (DPM) groups yields polyesters with tunable thermal properties (e.g., reduced melting points) .

- Functionalized polymers : Transesterification with glycolate esters produces aliphatic polyesters (Mn = 8,000–20,000 g/mol) for biomedical applications .

Q. What safety protocols are recommended for handling this compound in research labs?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal protective equipment (PPE) : Wear gloves, goggles, and lab coats.

- Storage : Keep in airtight containers at <25°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in achieving high molecular weight when copolymerizing this compound?

Low molecular weight (e.g., Mw = 10,000–12,350 g/mol) and high polydispersity (PDI = 2.1–2.5) in copolymers arise from steric hindrance and competing side reactions. Strategies include:

- Optimizing reaction time : Extending polymerization time increases DPM incorporation (up to 77%) but may not resolve PDI issues .

- Catalyst selection : Tin-based catalysts or Candida antarctica lipase B (CAL-B) improve control over chain length and dispersity .

Q. What enzymatic pathways utilize this compound, and how are they applied in biocatalysis?

- 6-Hydroxyhexanoate dehydrogenase (EC 1.1.1.258) : This enzyme oxidizes this compound to 6-oxohexanoate in Acinetobacter strains, critical for cyclohexanol degradation pathways .

- Biochemical production : Recombinant hosts expressing fatty acid O-methyltransferases convert this compound to adipic acid precursors, enabling sustainable chemical synthesis .

Q. How do reaction conditions influence the selectivity of this compound synthesis from adipic acid derivatives?

- Temperature control : Reductions at 0°C favor carboxylic acid selectivity over esters or nitriles .

- Solvent effects : THF enhances borane reactivity, while polar aprotic solvents (e.g., DMF) may promote side reactions .

Q. How can conflicting data on ester reactivity in copolymerization be resolved?

Discrepancies in molecular weight outcomes (e.g., low Mn in DPM copolymers vs. high Mn in homopolymers) highlight the need for:

Properties

IUPAC Name |

ethyl 6-hydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXRUZUPCFVWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

606130-29-4 | |

| Record name | Poly[oxy(1-oxo-1,6-hexanediyl)], α-ethyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606130-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60326814 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5299-60-5 | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5299-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxyhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.